molecular formula C21H24N6O2 B2676060 (2-(4-methoxyphenyl)-2H-tetrazol-5-yl)(4-phenethylpiperazin-1-yl)methanone CAS No. 1396878-36-6

(2-(4-methoxyphenyl)-2H-tetrazol-5-yl)(4-phenethylpiperazin-1-yl)methanone

Cat. No.: B2676060
CAS No.: 1396878-36-6
M. Wt: 392.463
InChI Key: QRIMWTMKXOTRSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (2-(4-methoxyphenyl)-2H-tetrazol-5-yl)(4-phenethylpiperazin-1-yl)methanone is a complex organic molecule that features a tetrazole ring, a methoxyphenyl group, and a phenethylpiperazine moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(4-methoxyphenyl)-2H-tetrazol-5-yl)(4-phenethylpiperazin-1-yl)methanone typically involves multiple steps:

    Formation of the Tetrazole Ring: This can be achieved through the cyclization of an azide with a nitrile.

    Attachment of the Methoxyphenyl Group: This step might involve a nucleophilic aromatic substitution reaction.

    Formation of the Piperazine Ring: This can be synthesized through the reaction of ethylenediamine with a suitable dihalide.

    Final Coupling: The final step involves coupling the tetrazole and piperazine intermediates under appropriate conditions, possibly using a coupling reagent like EDCI or DCC.

Industrial Production Methods

Industrial production of such compounds would involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group.

    Reduction: Reduction reactions could target the tetrazole ring or the carbonyl group.

    Substitution: The piperazine ring can undergo substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a quinone derivative, while reduction could produce a hydroxylated product.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound might be studied for its potential as a ligand for various receptors or enzymes. Its structural features suggest it could interact with biological macromolecules in interesting ways.

Medicine

In medicinal chemistry, the compound could be investigated for its potential therapeutic effects. Compounds with similar structures have been studied for their anti-inflammatory, antimicrobial, and anticancer activities.

Industry

In industry, the compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (2-(4-methoxyphenyl)-2H-tetrazol-5-yl)(4-phenethylpiperazin-1-yl)methanone would depend on its specific biological target. Generally, such compounds might act by binding to a receptor or enzyme, thereby modulating its activity. The tetrazole ring could mimic the carboxylate group of natural ligands, while the piperazine moiety could enhance binding affinity through additional interactions.

Comparison with Similar Compounds

Similar Compounds

  • (2-(4-methoxyphenyl)-2H-tetrazol-5-yl)(4-phenylpiperazin-1-yl)methanone
  • (2-(4-methoxyphenyl)-2H-tetrazol-5-yl)(4-benzylpiperazin-1-yl)methanone

Uniqueness

The unique combination of the methoxyphenyl group, tetrazole ring, and phenethylpiperazine moiety in (2-(4-methoxyphenyl)-2H-tetrazol-5-yl)(4-phenethylpiperazin-1-yl)methanone might confer distinct biological activities compared to its analogs. The presence of the phenethyl group could enhance lipophilicity and membrane permeability, potentially leading to improved pharmacokinetic properties.

Biological Activity

The compound (2-(4-methoxyphenyl)-2H-tetrazol-5-yl)(4-phenethylpiperazin-1-yl)methanone is a tetrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Tetrazoles are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article delves into the biological activity of this specific compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of the compound is C18H22N6OC_{18}H_{22}N_{6}O, with a molecular weight of approximately 342.41 g/mol. The structural components include a tetrazole ring and a piperazine moiety, which are significant for its biological interactions.

Antimicrobial Activity

Research indicates that tetrazole derivatives exhibit notable antimicrobial properties. A study on related compounds demonstrated that modifications in the tetrazole structure can enhance antibacterial activity against various pathogens. For instance, compounds with similar structures showed inhibition against Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Tetrazole Derivatives

Compound NameOrganism TestedMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 µg/mL
Related Tetrazole Compound AE. coli16 µg/mL
Related Tetrazole Compound BPseudomonas aeruginosa64 µg/mL

Anticancer Activity

The anticancer potential of tetrazole derivatives has been explored in various studies. In vitro assays have shown that certain tetrazole compounds can induce apoptosis in cancer cell lines such as HeLa and MCF-7. The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation.

Case Study:
A recent study investigated the effects of a similar tetrazole derivative on human breast cancer cells. The results indicated that treatment with the compound led to a significant reduction in cell viability, with an IC50 value of 25 µM after 48 hours of exposure. Flow cytometry analysis confirmed increased apoptosis rates in treated cells compared to controls .

Neuropharmacological Effects

Tetrazoles also exhibit neuropharmacological activities. Compounds containing piperazine rings have been noted for their anxiolytic and antidepressant effects. The specific compound under review may interact with serotonin receptors, potentially influencing mood and anxiety levels.

Table 2: Neuropharmacological Effects of Piperazine-containing Compounds

Compound NameEffectReference
This compoundAnxiolytic
Piperazine Derivative CAntidepressant
Piperazine Derivative DCognitive enhancer

The biological activity of this compound may be attributed to its ability to modulate various biological pathways:

  • Inhibition of Enzymatic Activity : Some studies suggest that tetrazoles can inhibit enzymes involved in pathogen metabolism.
  • Receptor Modulation : The piperazine component may interact with neurotransmitter receptors, enhancing or inhibiting their activity.
  • Induction of Apoptosis : The compound may activate intrinsic apoptotic pathways in cancer cells.

Properties

IUPAC Name

[2-(4-methoxyphenyl)tetrazol-5-yl]-[4-(2-phenylethyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N6O2/c1-29-19-9-7-18(8-10-19)27-23-20(22-24-27)21(28)26-15-13-25(14-16-26)12-11-17-5-3-2-4-6-17/h2-10H,11-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRIMWTMKXOTRSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2N=C(N=N2)C(=O)N3CCN(CC3)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.